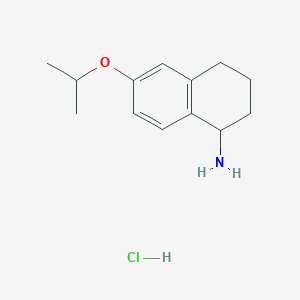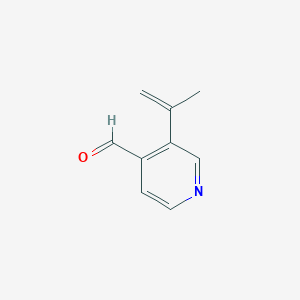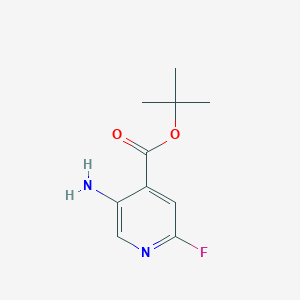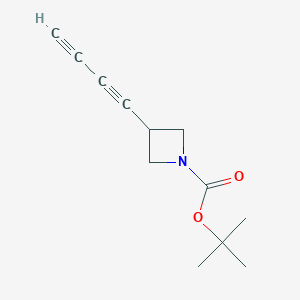
(3R)-4-azido-3-hydroxybutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-4-azido-3-hydroxybutanenitrile is an organic compound characterized by the presence of an azido group, a hydroxyl group, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-azido-3-hydroxybutanenitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (3R)-3-hydroxybutanenitrile.
Azidation: The hydroxyl group is converted to an azido group using reagents like sodium azide (NaN₃) in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions.
Purification: The product is purified using techniques like column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3R)-4-azido-3-hydroxybutanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Formation of (3R)-4-azido-3-oxobutanenitrile.
Reduction: Formation of (3R)-4-amino-3-hydroxybutanenitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3R)-4-azido-3-hydroxybutanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in bioconjugation reactions to label biomolecules with azido groups.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3R)-4-azido-3-hydroxybutanenitrile involves its functional groups:
Azido Group: Can participate in click chemistry reactions, forming stable triazole linkages.
Hydroxyl Group: Can form hydrogen bonds, influencing the compound’s reactivity and interactions.
Nitrile Group: Can act as an electrophile in various chemical reactions.
類似化合物との比較
Similar Compounds
(3R)-3-hydroxybutanenitrile: Lacks the azido group, making it less reactive in certain applications.
(3R)-4-amino-3-hydroxybutanenitrile: Contains an amino group instead of an azido group, leading to different reactivity and applications.
Uniqueness
(3R)-4-azido-3-hydroxybutanenitrile is unique due to the presence of the azido group, which allows for versatile chemical modifications and applications in various fields.
特性
分子式 |
C4H6N4O |
|---|---|
分子量 |
126.12 g/mol |
IUPAC名 |
(3R)-4-azido-3-hydroxybutanenitrile |
InChI |
InChI=1S/C4H6N4O/c5-2-1-4(9)3-7-8-6/h4,9H,1,3H2/t4-/m1/s1 |
InChIキー |
HBRGVTLYZNPAFJ-SCSAIBSYSA-N |
異性体SMILES |
C(C#N)[C@H](CN=[N+]=[N-])O |
正規SMILES |
C(C#N)C(CN=[N+]=[N-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{8-Aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B15308655.png)
![(8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline](/img/structure/B15308662.png)


![1-[(3S,4R)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(5-cyclopropyltetrazol-2-yl)ethanone;hydrochloride](/img/structure/B15308708.png)

![1',4'-Dihydro-2'h-spiro[piperidine-4,3'-quinoline]](/img/structure/B15308717.png)
![7-Amino-1-azaspiro[3.5]nonan-2-one](/img/structure/B15308718.png)


![[4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride](/img/structure/B15308737.png)


